4-[(2-Methylbutanoyl)amino]benzoic acid
Description
4-[(2-Methylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a para-substituted acylamino group. The compound consists of a benzoic acid backbone with an amide linkage to a 2-methylbutanoyl moiety, a branched-chain acyl group. This structural configuration confers unique physicochemical properties, such as increased lipophilicity compared to linear-chain analogs, which may enhance membrane permeability and bioavailability . Benzoic acid derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .
Properties
IUPAC Name |
4-(2-methylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZDXTRSJQNAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutanoyl)amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the acylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of para-aminobenzoic acid exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
These findings suggest that 4-[(2-Methylbutanoyl)amino]benzoic acid may also possess similar antibacterial effects, potentially serving as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer properties of this compound have been explored in vitro against several cancer cell lines. It has demonstrated the ability to inhibit cell growth effectively.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HepG-2 (liver cancer) | 15 |
| HCT-116 (colon cancer) | 12 |
| MCF-7 (breast cancer) | 20 |
These results indicate that the compound's cytotoxic effects are competitive with standard chemotherapeutic agents, highlighting its potential in cancer treatment.
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
- Cytokine Reduction : Approximately 50% reduction at a concentration of 25 μM.
This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Bacterial Infections : A study demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected tissues.
- Cancer Models : Administration led to tumor shrinkage and improved survival rates compared to untreated controls, showcasing its efficacy in vivo.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(2-Methylbutanoyl)amino]benzoic acid with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Comparisons:
Substituent Effects on Lipophilicity: The 2-methylbutanoyl group in the target compound introduces greater lipophilicity than linear acyl chains (e.g., acetyl) or polar sulfonyl groups . This may improve passive diffusion across biological membranes compared to hydrophilic derivatives like sulfonamides .
Spectral Properties :
- Acylated derivatives exhibit characteristic IR stretches for amide C=O (~1650–1680 cm⁻¹) and benzoic acid O-H (~2500–3300 cm⁻¹) . UV absorption maxima vary with conjugation; for example, benzylidene-substituted analogs show λmax >300 nm due to extended π-systems .
Biological Activity Trends: Sulfonamide derivatives (e.g., ) demonstrate pronounced antimicrobial effects, attributed to sulfonyl groups mimicking enzyme substrates . In contrast, acylated amino derivatives (e.g., 2-methylbutanoyl) may target different pathways, such as enzyme inhibition or receptor modulation, as seen in related anthranilic acid hybrids .
Synthesis Complexity: The target compound likely requires acylation of 4-aminobenzoic acid with 2-methylbutanoyl chloride, a straightforward reaction under basic conditions. Comparatively, sulfonamide and azetidinone derivatives involve multi-step syntheses, such as sulfonation or cyclocondensation .
Biological Activity
4-[(2-Methylbutanoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound features a structural modification that may enhance its pharmacological properties compared to its parent compound, PABA. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO3, indicating the presence of an amino group and a carboxylic acid functional group typical of benzoic acid derivatives. The 2-methylbutanoyl substitution is significant as it may influence the compound's interaction with biological targets.
Target Interactions
This compound is structurally similar to benzoic acid, which is known to conjugate with glycine in the liver, leading to the formation of hippuric acid. This mechanism suggests that the compound may also engage in similar metabolic pathways, potentially affecting ammonia levels in the body.
Biochemical Pathways
The compound's biochemical activity can be inferred from studies on PABA and its derivatives. These compounds are known to participate in various metabolic reactions and have shown effects on cellular functions, including:
- Antimicrobial Activity : Derivatives of PABA have demonstrated antibacterial and antifungal properties. For instance, modifications of PABA have led to compounds with minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and E. coli ranging from 7.81 µM to 62.5 µM .
- Cytotoxic Effects : Some PABA derivatives exhibit cytotoxicity against cancer cell lines, indicating potential applications in oncology .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit bacterial growth, particularly against resistant strains.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory conditions.
- Antioxidant Activity : The ability to scavenge reactive oxygen species (ROS) has been noted in related compounds, suggesting potential protective effects against oxidative stress .
Case Studies and Research Findings
Recent studies have highlighted the biological significance of PABA derivatives:
- A study published in Pharmaceutical Research indicated that certain PABA analogs exhibited significant antibacterial activity against methicillin-resistant strains .
- Research investigating the cytotoxicity of PABA derivatives showed that modifications could enhance their effectiveness against cancer cell lines, with IC50 values indicating potent activity at low concentrations .
- Another study noted that specific structural modifications resulted in improved binding affinities for enzymes involved in metabolic pathways relevant to cancer treatment .
Data Table: Biological Activities of PABA Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
